A Technical Guide to the Physical Properties of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH)
A Technical Guide to the Physical Properties of N-benzyloxycarbonyl-L-valine (Z-L-Val-OH)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of N-benzyloxycarbonyl-L-valine, commonly known as Z-L-Val-OH. This compound is a crucial building block in peptide synthesis and various pharmaceutical applications. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a representative workflow for its synthesis.
Core Physical and Chemical Properties
Z-L-Val-OH is an N-protected form of the essential amino acid L-valine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital for preventing unwanted side reactions during peptide bond formation. It typically appears as a white to off-white or light yellow crystalline powder.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of Z-L-Val-OH.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Melting Point | 62-64 °C | |
| Optical Rotation [α]²⁰/D | -4.2 ± 0.5° (c=2 in chloroform) | |
| -4° (c=2 in acetic acid) | ||
| Density | ~1.182 - 1.2 g/cm³ | |
| Boiling Point | 414.2 ± 55.0 °C at 760 mmHg (estimated) | |
| pKa | 4.00 ± 0.10 (Predicted) | |
| Solubility | Soluble in Acetic Acid, DMSO (Slightly), Ethanol (Slightly) |
Experimental Protocols
This section details the methodologies for determining the key physical properties of Z-L-Val-OH.
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the Z-L-Val-OH sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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If the approximate melting point is known (around 62-64 °C), rapidly heat the block to about 10-15 °C below this temperature.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
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Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
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Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Determination of Specific Optical Rotation
Principle: Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation is a standardized measure of this property and is an intrinsic characteristic of a chiral substance.
Apparatus:
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Polarimeter
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Polarimeter sample tube (typically 1 dm in length)
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Volumetric flask
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Analytical balance
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Sodium lamp (D-line, 589.3 nm)
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Constant temperature bath (optional, but recommended for high accuracy)
Procedure:
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Solution Preparation:
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Accurately weigh a specific amount of Z-L-Val-OH (e.g., for a c=2 solution in a 10 mL volumetric flask, weigh 0.2 g).
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Dissolve the weighed sample in the specified solvent (e.g., chloroform (B151607) or acetic acid) in a volumetric flask.
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Carefully add the solvent up to the calibration mark, ensuring the solution is homogeneous.
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Maintain the solution at a constant temperature (e.g., 20°C).
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Polarimeter Calibration:
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Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
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Fill the polarimeter tube with the pure solvent (blank). Ensure there are no air bubbles in the light path.
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Place the tube in the polarimeter and take a reading. This is the zero or blank reading.
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Sample Measurement:
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Rinse the polarimeter tube with a small amount of the prepared Z-L-Val-OH solution.
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Fill the tube with the Z-L-Val-OH solution, again ensuring no air bubbles are present.
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Place the sample tube in the polarimeter and measure the observed rotation (α). Take several readings and calculate the average.
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:
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T is the temperature in degrees Celsius.
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λ is the wavelength of the light (D for the sodium D-line).
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α is the observed rotation in degrees.
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l is the path length of the polarimeter tube in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For a compound like Z-L-Val-OH, its solubility can be determined in various solvents.
Apparatus:
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Scintillation vials or small flasks with secure caps
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Analytical balance
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Magnetic stirrer and stir bars or a shaker bath
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Constant temperature bath
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Centrifuge
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Micropipettes
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure (Gravimetric Method for a given solvent):
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Sample Preparation: Add an excess amount of Z-L-Val-OH to a known volume of the solvent (e.g., ethanol) in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.
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Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation: After equilibration, allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed.
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Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe or a calibrated micropipette.
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Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
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Quantification: Weigh the vial containing the dried residue. The mass of the dissolved Z-L-Val-OH can be determined by subtracting the initial weight of the empty vial.
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Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).
Workflow and Synthesis
Z-L-Val-OH is a key intermediate in the synthesis of peptides and other pharmacologically active molecules. Its synthesis typically involves the protection of the amino group of L-valine.
Synthesis of Z-L-Val-OH
A common method for the synthesis of Z-L-Val-OH is the Schotten-Baumann reaction, where L-valine is reacted with benzyl (B1604629) chloroformate in the presence of a base.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of Z-L-Val-OH.
